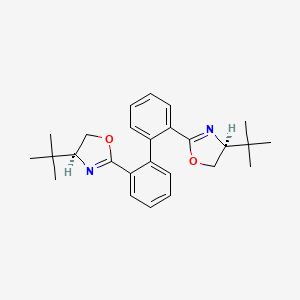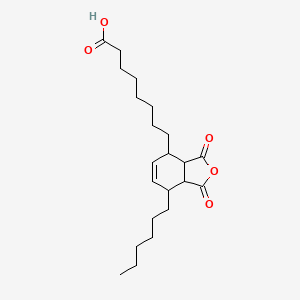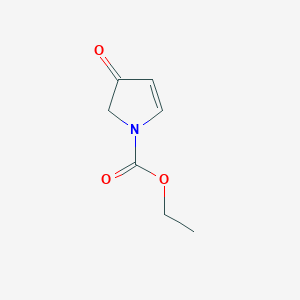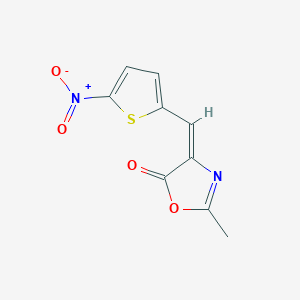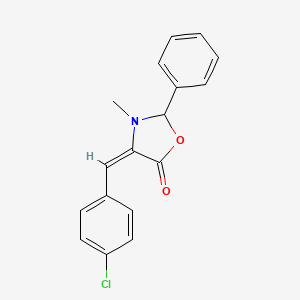
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one is an organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a chlorobenzylidene group attached to the oxazolidinone ring, which imparts unique chemical and physical properties
準備方法
The synthesis of 4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one typically involves the condensation of 4-chlorobenzaldehyde with 3-methyl-2-phenyloxazolidin-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethylformamide (DMF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions, forming various heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
科学的研究の応用
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
作用機序
The mechanism of action of 4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in the process. In cancer cells, the compound may induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation .
類似化合物との比較
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one can be compared with other similar compounds such as:
4-Chlorobenzylidene-4-aminoacetanilide: This compound also contains a chlorobenzylidene group and exhibits antimicrobial properties.
4-Methyl N-(4-chlorobenzylidene)aniline: Known for its optical properties, this compound is used in photonic applications.
(4-Chlorobenzylidene)malononitrile: This compound is used in the synthesis of various heterocyclic structures and has applications in material science.
The uniqueness of this compound lies in its oxazolidinone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C17H14ClNO2 |
|---|---|
分子量 |
299.7 g/mol |
IUPAC名 |
(4E)-4-[(4-chlorophenyl)methylidene]-3-methyl-2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C17H14ClNO2/c1-19-15(11-12-7-9-14(18)10-8-12)17(20)21-16(19)13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+ |
InChIキー |
METNBRJDNVESGG-RVDMUPIBSA-N |
異性体SMILES |
CN\1C(OC(=O)/C1=C\C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
正規SMILES |
CN1C(OC(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
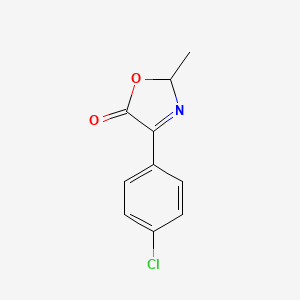
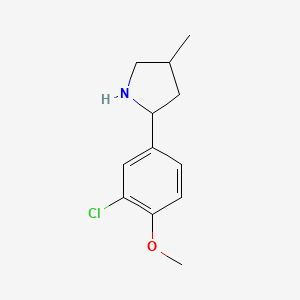
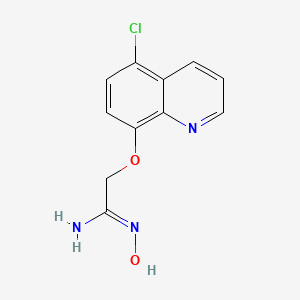

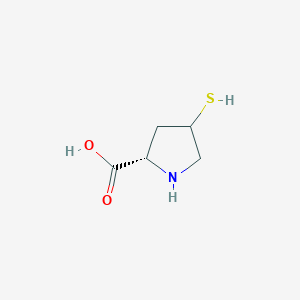
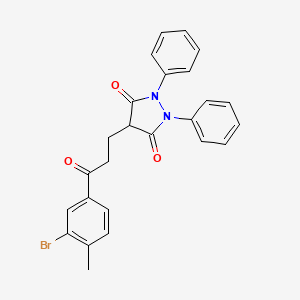
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
